4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid
Overview
Description
4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid is a boronic acid derivative known for its versatile applications in scientific research. This compound, with the molecular formula C18H22BNO4 and a molecular weight of 327.19 g/mol, is used extensively in various fields due to its unique chemical properties .
Preparation Methods
The synthesis of 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid typically involves the reaction of benzylamine with tert-butyl chloroformate to form the intermediate benzyl (tert-butoxycarbonyl)amine. This intermediate is then reacted with 4-bromophenylboronic acid under Suzuki coupling conditions to yield the final product . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Chemical Reactions Analysis
4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenol derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid is widely used in scientific research due to its ability to form stable complexes with diols and its role in cross-coupling reactions. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules due to its affinity for diols.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with diols to form boronate esters, which are stable under physiological conditions .
Comparison with Similar Compounds
Compared to other boronic acids, 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid is unique due to its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. Similar compounds include:
Phenylboronic acid: Lacks the Boc protecting group, making it less stable in certain reactions.
4-Bromophenylboronic acid: Used as a precursor in the synthesis of 4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid.
Benzylboronic acid: Another boronic acid derivative with different reactivity and applications.
Properties
IUPAC Name |
[4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCWBSNNIDOTJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143551 | |
Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693792-99-3 | |
Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693792-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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